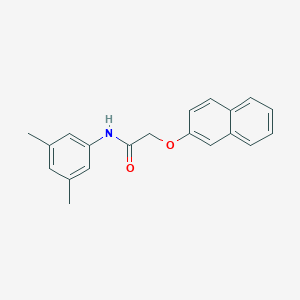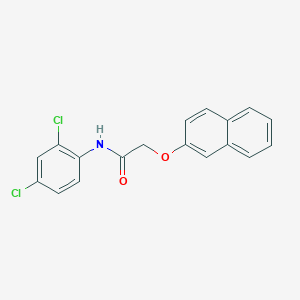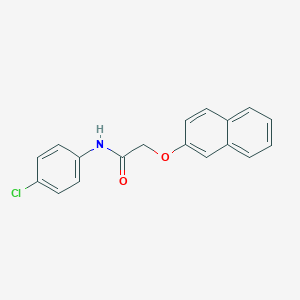![molecular formula C22H14FNO3 B398727 2-FLUORO-N~1~-[3-(2-OXO-2H-CHROMEN-3-YL)PHENYL]BENZAMIDE](/img/structure/B398727.png)
2-FLUORO-N~1~-[3-(2-OXO-2H-CHROMEN-3-YL)PHENYL]BENZAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-FLUORO-N~1~-[3-(2-OXO-2H-CHROMEN-3-YL)PHENYL]BENZAMIDE is a compound that belongs to the class of coumarin derivatives. Coumarins are a group of organic compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzamide group attached to a fluorinated phenyl ring, which is further connected to a chromenyl moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-FLUORO-N~1~-[3-(2-OXO-2H-CHROMEN-3-YL)PHENYL]BENZAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-(2-oxo-2H-chromen-3-yl)benzoic acid and 2-fluoroaniline.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-FLUORO-N~1~-[3-(2-OXO-2H-CHROMEN-3-YL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The chromenyl moiety can be oxidized to form quinone derivatives.
Reduction: The benzamide group can be reduced to form amine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-FLUORO-N~1~-[3-(2-OXO-2H-CHROMEN-3-YL)PHENYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to inhibit specific enzymes and pathways.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-FLUORO-N~1~-[3-(2-OXO-2H-CHROMEN-3-YL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. Additionally, it can interfere with the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide: Another coumarin derivative with similar structural features.
Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate: A coumarin derivative with fluorine atoms, known for its anticancer properties.
Uniqueness
2-FLUORO-N~1~-[3-(2-OXO-2H-CHROMEN-3-YL)PHENYL]BENZAMIDE is unique due to its specific combination of a fluorinated phenyl ring and a chromenyl moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Propiedades
Fórmula molecular |
C22H14FNO3 |
|---|---|
Peso molecular |
359.3g/mol |
Nombre IUPAC |
2-fluoro-N-[3-(2-oxochromen-3-yl)phenyl]benzamide |
InChI |
InChI=1S/C22H14FNO3/c23-19-10-3-2-9-17(19)21(25)24-16-8-5-7-14(12-16)18-13-15-6-1-4-11-20(15)27-22(18)26/h1-13H,(H,24,25) |
Clave InChI |
QMRAYVQAQAPXGG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4F |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-bromo-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B398645.png)



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B398653.png)









